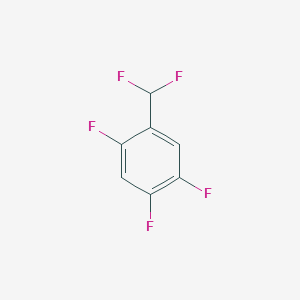

1-(Difluoromethyl)-2,4,5-trifluorobenzene

Descripción

Propiedades

IUPAC Name |

1-(difluoromethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSGWYQEVHVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660044 | |

| Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-29-8 | |

| Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2,4,5-Trifluorophenylacetic Acid as a Precursor

The preparation of 1-(Difluoromethyl)-2,4,5-trifluorobenzene can be achieved through several synthetic routes, often involving 2,4,5-trifluorophenylacetic acid as a key intermediate. A novel method for synthesizing 2,4,5-trifluorophenylacetic acid involves multiple steps starting from m-dichlorobenzene.

1.1. Step S1: Synthesis of Intermediate II

m-Dichlorobenzene is reacted with fuming nitric acid in the presence of concentrated sulfuric acid at a controlled temperature of 25°C. The organic phase is washed with saturated salt solution to yield Intermediate II.

1.2. Step S2: Synthesis of Intermediate III

Intermediate II is reacted with tetrabutylammonium fluoride and tetramethylammonium bromide in dimethyl sulfoxide at 160°C under nitrogen atmosphere. Reduced pressure rectification of the reaction mixture yields Intermediate III.

1.3. Step S3: Synthesis of Intermediate IV

Intermediate III undergoes hydrogenation to yield Intermediate IV.

1.4. Step S4: Synthesis of Intermediate V

Intermediate IV is subjected to diazotization with nitrosyl sulfuric acid and sodium fluoborate in glacial acetic acid, followed by treatment with absolute ethyl alcohol and recrystallization to obtain diazonium salt Intermediate V with a yield of 95% and purity of 98.2%.

1.5. Step S5: Synthesis of Intermediate VI (1,2,4-Trifluorobenzene)

Diazonium salt Intermediate V is cracked at 250°C under nitrogen atmosphere to yield Intermediate VI, which is 1,2,4-trifluorobenzene, with a yield of 80% and purity of 99.8%.

1.6. Step S6: Synthesis of Intermediate VII

Intermediate VI is reacted with iron powder and liquid bromine. Distillation and purification of the organic phase yields Intermediate VII.

1.7. Step S7: Synthesis of 2,4,5-Trifluorophenylacetic Acid (Intermediate VIII)

Sodium ethoxide and diethyl malonate are reacted in tetrahydrofuran at 5°C, followed by the addition of potassium iodide and Intermediate VII. The mixture is heated to 50°C, quenched with hydrochloric acid, and extracted with methyl tert-butyl ether. Subsequent hydrolysis and purification steps lead to the formation of 2,4,5-trifluorophenylacetic acid.

Organophotoredox Hydrodefluorination

Organophotoredox catalysis can be employed for the hydrodefluorination of trifluoromethylarenes. This method allows for the replacement of a single fluorine atom with hydrogen in electron-deficient trifluoromethylarenes, including complex drug molecules.

Data Table: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the synthesis of key intermediates as described in the patent:

| Intermediate | Precursor | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|---|

| II | m-Dichlorobenzene | Fuming nitric acid, Concentrated sulfuric acid | 25°C | Not specified | Not specified |

| III | II | Tetrabutylammonium fluoride, Tetramethylammonium bromide, Dimethyl sulfoxide | 160°C, N2 atmosphere | Not specified | Not specified |

| V | IV | Nitrosyl sulfuric acid, Sodium fluoborate, Glacial acetic acid | -5°C | 95% | 98.2% |

| VI | V | 250°C, N2 atmosphere | 80% | 99.8% | |

| VII | VI | Iron powder, Liquid bromine | Not specified | Not specified | |

| 2,4,5-Trifluorophenylacetic acid (VIII) | VII | Sodium ethoxide, Diethyl malonate, Potassium iodide | 50°C | Not specified | Not specified |

Reaction Mechanisms

4.1. Diazotization and Cracking:

The conversion of Intermediate IV to 1,2,4-trifluorobenzene (Intermediate VI) involves diazotization followed by thermal cracking. The diazotization reaction generates a diazonium salt, which then decomposes upon heating to release nitrogen gas and form the desired trifluorobenzene.

4.2. Organophotoredox Hydrodefluorination:

Benefits of the Novel Preparation Method

Análisis De Reacciones Químicas

Types of Reactions: 1-(Difluoromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.

Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.

Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds, facilitated by transition metal catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

Substitution Products: Various substituted difluoromethyl-trifluorobenzenes.

Oxidation Products: Difluoromethyl alcohols.

Reduction Products: Difluoromethyl anions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. 1-(Difluoromethyl)-2,4,5-trifluorobenzene serves as a valuable building block in the synthesis of pharmaceuticals. Its difluoromethyl group can modulate lipophilicity and improve the pharmacokinetic properties of drug candidates. For instance, compounds featuring difluoromethyl groups have shown increased potency against various biological targets compared to their non-fluorinated counterparts .

Case Study:

A study highlighted the use of difluoromethylated compounds in developing inhibitors for specific enzymes involved in cancer progression. The introduction of the difluoromethyl group was found to significantly enhance binding affinity and selectivity towards the target enzyme, showcasing the potential of this compound in targeted cancer therapies .

Agrochemicals

Pesticide Development:

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced stability and efficacy. This compound has been explored as a precursor for developing new insecticides and herbicides. The unique electronic properties imparted by the trifluoromethyl and difluoromethyl groups can improve the bioactivity of these agrochemicals .

Case Study:

Research has demonstrated that fluorinated insecticides exhibit improved performance against resistant pest strains. A specific formulation derived from this compound showed a significant increase in effectiveness compared to traditional non-fluorinated compounds .

Materials Science

Polymer Synthesis:

The compound is also being investigated for its role in synthesizing advanced materials, particularly polymers with tailored properties. The presence of fluorine atoms can impart desirable characteristics such as water repellency and thermal stability to polymeric materials.

Case Study:

A recent study focused on creating fluorinated copolymers using this compound as a monomer. These copolymers exhibited enhanced mechanical strength and resistance to solvents compared to their non-fluorinated analogs .

Analytical Chemistry

Chromatographic Applications:

In analytical chemistry, this compound is utilized as a standard or internal reference in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its distinct mass spectral characteristics aid in the identification and quantification of various analytes.

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)-2,4,5-trifluorobenzene involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to biological targets. Additionally, the trifluorobenzene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s stability and efficacy .

Comparación Con Compuestos Similares

Structural Isomers of Bromomethyl Trifluorobenzenes

1-(Bromomethyl)-2,4,5-trifluorobenzene belongs to a family of bromomethyl-substituted trifluorobenzenes. Key isomers include:

| Compound Name | CAS Number | Substitution Pattern | Molecular Weight | Key Applications/Reactivity |

|---|---|---|---|---|

| 1-(Bromomethyl)-2,3,4-trifluorobenzene | 157911-55-2 | 2,3,4-F | 225.01 g/mol | Limited data; likely used in niche syntheses |

| 1-(Bromomethyl)-2,3,5-trifluorobenzene | 226717-83-5 | 2,3,5-F | 225.01 g/mol | Unknown; structural analog |

| 1-(Bromomethyl)-2,4,5-trifluorobenzene | 157911-56-3 | 2,4,5-F | 225.01 g/mol | Pharmaceutical synthesis (e.g., S-217622) |

| 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene | 1765-40-8 | 2,3,4,5,6-F | 278.96 g/mol | High fluorine content; specialized applications |

Key Differences:

- Substitution Pattern: The position of fluorine atoms affects electronic and steric properties. The 2,4,5-trifluoro substitution in the target compound creates a meta- and para-directing electron-withdrawing effect, optimizing reactivity in alkylation reactions compared to ortho-rich isomers ().

- Boiling Points: While 1-(Bromomethyl)-2,4,5-trifluorobenzene boils at 182°C, other isomers may vary due to differences in molecular symmetry and intermolecular forces.

- Synthetic Utility: The 2,4,5-trifluoro isomer is specifically chosen for S-217622 synthesis due to its balanced electronic effects, which favor high-yield alkylation (93% yield) ().

Comparison with Non-Fluorinated Benzyl Bromides

Fluorination significantly alters reactivity and application:

- Electrophilicity: Fluorine atoms increase the electrophilicity of the bromomethyl group, accelerating nucleophilic substitutions. For example, non-fluorinated benzyl bromides require harsher conditions for comparable reactivity ().

- Metabolic Stability: Fluorine reduces metabolic oxidation, making fluorinated intermediates preferable in drug development ().

Comparison with Difluoromethyl-Substituted Analogs

- Hydrogen Bonding: The CF₂H group acts as a hydrogen bond donor, mimicking alcohol or thiol groups in bioactive molecules (). This property is absent in bromomethyl analogs.

- Synthetic Challenges: Introducing difluoromethyl groups often requires specialized reagents (e.g., ClCF₂H or BrCF₂H), unlike bromomethylation, which uses straightforward alkylation ().

Actividad Biológica

1-(Difluoromethyl)-2,4,5-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features, including a difluoromethyl group and multiple fluorine atoms on the benzene ring, contribute to its distinct chemical properties and biological activities.

- Molecular Formula : C7H3F5

- Molecular Weight : Approximately 182.091 g/mol

- Structure : The compound features a difluoromethyl group (-CF2H) attached to a benzene ring that has three fluorine substituents at the 2, 4, and 5 positions.

The presence of fluorine atoms in the structure significantly alters the electronic properties of the compound, potentially enhancing its interactions with biological systems compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Research indicates that fluorinated compounds can exhibit altered binding affinities and metabolic pathways due to their unique electronic characteristics.

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

- Receptor Binding : Its structure allows it to bind to receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated compounds similar to this compound. For instance:

- A study evaluating various fluorinated compounds found that some exhibited significant antiproliferative activity against cancer cell lines such as breast, colon, and lung cancer cells. The mechanisms involved were not solely dependent on traditional pathways like dihydrofolate reductase inhibition but rather through alternative routes .

Synthesis and Evaluation

This compound has been synthesized through various chemical pathways that allow for the introduction of fluorine substituents while maintaining stability and reactivity. The synthesis methods often focus on maximizing yield and purity while minimizing environmental impact.

Table 1: Summary of Synthesis Methods

| Method | Yield (%) | Key Reagents |

|---|---|---|

| Friedel-Crafts Reaction | 28.1 | AlCl3, Chloroform |

| Nucleophilic Substitution | Varies | Sodium Methoxide |

| Oxidation | Varies | KMnO4, H2O2 |

Interaction Studies

Interaction studies have shown that this compound can influence biological systems differently compared to its non-fluorinated counterparts. These studies typically focus on:

- Binding Affinity : How well the compound binds to target proteins.

- Metabolic Stability : The rate at which the compound is metabolized in biological systems.

Q & A

Q. What are the established synthetic routes for 1-(difluoromethyl)-2,4,5-trifluorobenzene, and how do reaction conditions influence yield?

The compound is commonly synthesized via alkylation or halogen-exchange reactions. For example, 1-(bromomethyl)-2,4,5-trifluorobenzene (CAS 157911-56-3) serves as a precursor in multistep syntheses, such as in the development of SARS-CoV-2 3CL protease inhibitors. Alkylation with potassium carbonate in acetonitrile at 80°C achieves a 93% yield, while subsequent steps (e.g., triazole introduction) may drop to 45% due to steric or electronic challenges . Diazotization of 2,4,5-trifluoroaniline followed by electrophilic substitution is another route, yielding ~54% after decarboxylation .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy (¹H/¹³C) for structural confirmation of intermediates like 2,4,5-trifluorobenzene .

- X-ray crystallography to resolve stereoelectronic effects, as demonstrated for structurally related fluorinated benzothiazines (R factor = 0.049) .

- GC-MS/HPLC to monitor reaction progress and purity, especially given the compound’s sensitivity to hydrolysis under basic conditions .

Q. How does the reactivity of the difluoromethyl group influence downstream functionalization?

The difluoromethyl group enhances electrophilicity at the benzylic position, facilitating nucleophilic substitutions (e.g., with amines or thiols). However, steric hindrance from adjacent fluorine atoms may reduce reactivity, necessitating optimized catalysts (e.g., LHMDS in THF) for efficient coupling .

Advanced Research Questions

Q. How can researchers mitigate low yields in triazole or indazole coupling steps involving this compound?

Low yields in heterocycle introductions (e.g., 45% in triazole coupling) often stem from competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures (e.g., 0°C to rt.) to suppress byproduct formation .

- Protecting group strategies : Using tert-butyl groups to shield reactive sites during intermediate steps .

- Solvent optimization : Polar aprotic solvents like DMF improve solubility of fluorinated intermediates .

Q. What are the implications of fluorine substitution patterns on the compound’s conformational stability in drug-target interactions?

Fluorine atoms at the 2,4,5-positions induce strong electron-withdrawing effects, stabilizing planar conformations critical for binding non-covalently to protease active sites (e.g., SARS-CoV-2 3CL protease). This is evidenced by the clinical candidate S-217622, where fluorination enhances bioavailability and reduces metabolic degradation .

Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields (e.g., 79% vs. 70% for trifluorobenzene routes) may arise from differences in:

Q. What role does this compound play in the synthesis of fluorinated pharmaceuticals beyond antiviral agents?

It serves as a building block for:

- Sitagliptin intermediates : 2,4,5-Trifluorobenzyl chloride derivatives are precursors to antidiabetic drugs .

- Fluorinated benzothiazines : Used in anti-inflammatory agents, leveraging fluorine’s impact on ADME properties .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.